molecular formula C24H27N5O2 B14936997 N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B14936997
M. Wt: 417.5 g/mol
InChI Key: ZSFQOOXFVXXDDT-UHFFFAOYSA-N
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Description

N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that features a benzimidazole ring fused with a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phthalazinone moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide: Similar structure but with a different substituent on the benzimidazole ring.

    N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide: Another compound with a similar core structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of benzimidazole and phthalazinone moieties, which may confer distinct biological and chemical properties not observed in other similar compounds.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C24H27N5O2/c1-17(2)15-28-21-11-6-5-10-20(21)27-22(28)12-7-13-25-23(30)16-29-24(31)19-9-4-3-8-18(19)14-26-29/h3-6,8-11,14,17H,7,12-13,15-16H2,1-2H3,(H,25,30)

InChI Key

ZSFQOOXFVXXDDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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